3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
Description
3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with an isopropyl group and at position 2 with a 3-phenylbutanamide moiety. The isopropyl group enhances lipophilicity, while the 3-phenylbutanamide side chain introduces steric bulk and aromatic interactions, which may influence binding affinity in biological systems.
Properties
IUPAC Name |
3-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10(2)14-17-18-15(20-14)16-13(19)9-11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTGEAWVSDZWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the formation of the thiadiazole ring followed by the introduction of the phenyl and butanamide groups. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, with the use of catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted thiadiazoles.
Scientific Research Applications
Medicinal Chemistry
3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide exhibits promising antimicrobial , antifungal , and anticancer activities. Its mechanism of action primarily involves disrupting cellular integrity and inhibiting critical enzymes associated with disease progression.
Case Study: Anticancer Activity
A study demonstrated that this compound inhibited the Bcr-Abl tyrosine kinase pathway, crucial for the proliferation of certain cancer cells. In vitro assays revealed a significant reduction in cell viability at concentrations as low as 10 µM .
Agricultural Applications
Thiadiazole derivatives have been extensively researched for their pesticidal and herbicidal properties. This compound has shown efficacy against various agricultural pests, making it a candidate for developing new agrochemicals.
Case Study: Pesticidal Efficacy
Research indicated that this compound effectively interfered with the nervous systems of target pests, leading to paralysis and death at minimal dosages .
Materials Science
The unique chemical properties of this compound allow for its use in developing advanced materials such as polymers and coatings. Its incorporation into materials can enhance durability and resistance to environmental factors.
Case Study: Polymer Development
In a recent study, incorporating this compound into polymer matrices resulted in improved mechanical properties and thermal stability compared to traditional materials .
Mechanism of Action
The mechanism of action of 3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. In the context of its anti-inflammatory and analgesic effects, the compound may modulate the activity of inflammatory mediators and pain receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects on Bioactivity: The isopropyl group in the target compound increases hydrophobicity compared to the 3-pyridyl group in , which introduces hydrogen-bonding capability.
Synthetic Pathways :
- Cyclization methods vary: POCl3-mediated routes are common for alkyl-substituted thiadiazoles , while CS2/KOH systems are used for heteroaromatic derivatives .
- Urea-linked analogs require azide intermediates, distinguishing them from amide-focused syntheses.
Biological Relevance: Thiadiazoles with quinoxaline moieties exhibit confirmed anticancer activity, whereas urea derivatives are linked to plant-growth regulation. The target compound’s lack of electron-withdrawing groups (e.g., nitro, chloro) may limit its bioactivity compared to halogenated analogs in .
Research Findings and Data
Physicochemical Properties:
Spectral Data Trends:
- 1H NMR: The target compound’s phenyl group would show aromatic protons at δ 7.2–7.5 ppm, distinct from the pyridyl protons (δ 8.0–8.5 ppm) in or quinoxaline signals (δ 8.5–9.0 ppm) in .
- IR : Strong amide C=O stretches near 1650 cm⁻¹, consistent with analogs in .
Biological Activity
3-Phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a compound featuring a thiadiazole moiety, which is known for its diverse biological activities. The biological potential of thiadiazole derivatives has been widely studied, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Structural Characteristics
The compound consists of a phenyl group linked to a butanamide backbone and a thiadiazole ring substituted with an isopropyl group. This unique structural arrangement contributes to its potential biological activities.
Anticancer Activity
Thiadiazole derivatives have shown promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.
In a study evaluating similar thiadiazole derivatives against human cancer cell lines (MCF-7, HepG2, A549, and HeLa), it was observed that many derivatives exhibited significant cytotoxicity with IC50 values lower than that of standard drugs like sorafenib. Specifically, some derivatives showed IC50 values as low as 0.37 µM against HeLa cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Thiadiazole Derivative 1 | MCF-7 | 0.73 |
| Thiadiazole Derivative 2 | HepG2 | 0.95 |
Antimicrobial Activity
Thiadiazole compounds have also demonstrated antimicrobial properties. Research indicates that derivatives containing the 1,3,4-thiadiazole core can exhibit significant antibacterial activity comparable to standard antibiotics . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that thiadiazole derivatives may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function .
Study on Cytotoxicity
In a notable study focusing on similar compounds, researchers assessed the cytotoxic effects on HTLV-1-infected cell lines (C91 and MT2) using MTT assays. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner .
In Vivo Studies
While in vitro studies provide valuable insights into the biological activity of thiadiazole derivatives, in vivo studies are essential for understanding their therapeutic potential. Current literature suggests that further research is needed to evaluate the pharmacokinetics and toxicology of these compounds in animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
